![molecular formula C11H12BrIN2 B1384715 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine CAS No. 2358751-27-4](/img/structure/B1384715.png)
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-Br-3-I-IBPP, is a heterocyclic organic compound that belongs to the pyrrolopyridine class. It is a member of the family of pyrazolopyridines .
Molecular Structure Analysis
The molecular formula of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is C11H12BrIN2 . The compound has a molecular weight of 379.03 g/mol. The structure includes a pyrrolopyridine core with bromo, iodo, and isobutyl substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 379.03 g/mol. The compound has a topological polar surface area of 17.8 Ų .Scientific Research Applications
Cancer Research
This compound has been utilized in the study of cancer treatments. Specifically, it has been evaluated for its effects on the migration and invasion abilities of 4T1 cells, a type of breast cancer cell line . The transwell chamber assay is often used to assess these properties, which are crucial for understanding the metastatic potential of cancer cells.
Kinase Inhibition
One of the key applications of this compound is in the development of kinase inhibitors. It was used to discover GSK1070916, a potent and selective inhibitor of Aurora B/C kinase . Kinase inhibitors like this are important in the treatment of various cancers, as they can halt the growth and spread of cancer cells by targeting specific enzymes that are overactive in cancerous cells.
Chemical Synthesis
The compound serves as an important building block in organic synthesis. It can be used to create a variety of complex molecules for further research applications . Its structure allows for various substitutions and modifications, making it a versatile reagent in medicinal chemistry.
Pharmacological Studies
Due to its unique structure, “4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine” can be used in pharmacological studies to develop new drugs. Its bromo and iodo groups are particularly useful for further functionalization, which is a common step in drug development processes.
properties
IUPAC Name |
4-bromo-3-iodo-1-(2-methylpropyl)pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrIN2/c1-7(2)5-15-6-9(13)10-8(12)3-4-14-11(10)15/h3-4,6-7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQQYOCPMAUMLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=C(C=CN=C21)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.